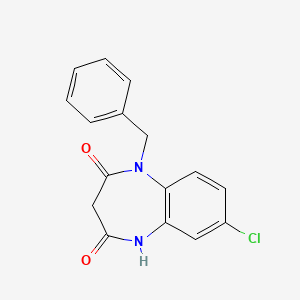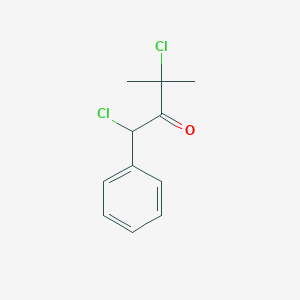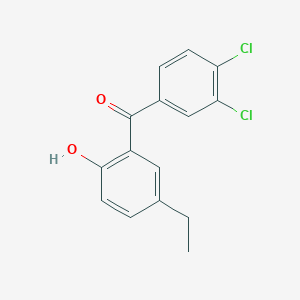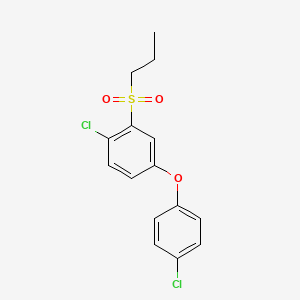
2-(2-Hydroxy-3-phenoxypropyl)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-phenoxypropyl)heptanal is an organic compound with the molecular formula C16H24O3 It is characterized by the presence of a hydroxyl group, a phenoxy group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenoxypropyl)heptanal typically involves the reaction of heptanal with 2-hydroxy-3-phenoxypropyl derivatives. One common method is the condensation reaction between heptanal and 2-hydroxy-3-phenoxypropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-3-phenoxypropyl)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-phenoxypropyl)heptanoic acid.
Reduction: 2-(2-Hydroxy-3-phenoxypropyl)heptanol.
Substitution: Various ethers and esters depending on the substituent used.
Applications De Recherche Scientifique
2-(2-Hydroxy-3-phenoxypropyl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3-phenoxypropyl)heptanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and molecular functions, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of an aldehyde group.
2-Hydroxy-3-phenoxypropyl methacrylate: Similar structure but with a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Similar structure but with an acetate group.
Uniqueness
2-(2-Hydroxy-3-phenoxypropyl)heptanal is unique due to the presence of both a hydroxyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
61103-76-2 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
2-(2-hydroxy-3-phenoxypropyl)heptanal |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-8-14(12-17)11-15(18)13-19-16-9-6-4-7-10-16/h4,6-7,9-10,12,14-15,18H,2-3,5,8,11,13H2,1H3 |
Clé InChI |
CQPJLBZHFOJZMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(COC1=CC=CC=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)






![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)



